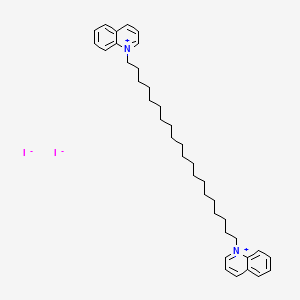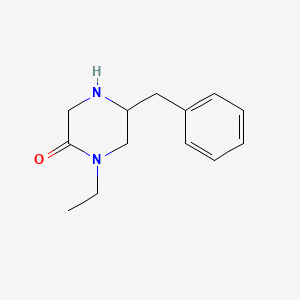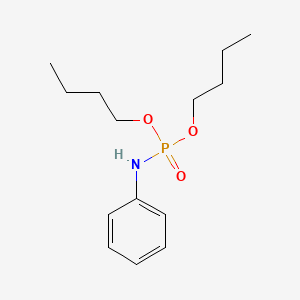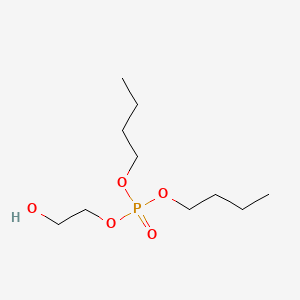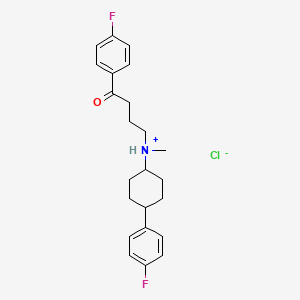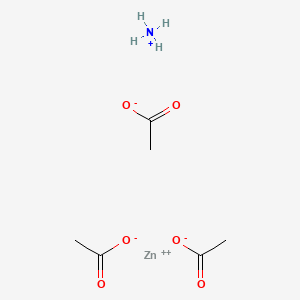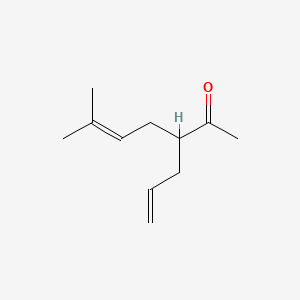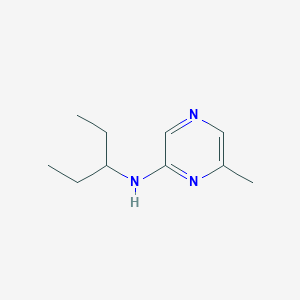
6-Methyl-N-(pentan-3-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI): is a chemical compound with the molecular formula C13H23N3 It is a derivative of pyrazinamide, which is known for its use in the treatment of tuberculosis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) typically involves the reaction of pyrazinamide with appropriate alkylating agents. One common method is the alkylation of pyrazinamide with 1-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce pyrazine amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating infectious diseases, particularly tuberculosis. Its structural similarity to pyrazinamide makes it a valuable compound for drug development .
Industry: In the industrial sector, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used in the synthesis of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with bacterial cell wall synthesis and protein production .
Comparaison Avec Des Composés Similaires
Pyrazinamide: A well-known anti-tuberculosis drug with a similar structure.
Isoniazid: Another anti-tuberculosis drug that targets bacterial cell wall synthesis.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.
Uniqueness: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is unique due to its specific alkylation pattern, which may confer distinct biological and chemical properties compared to other similar compounds. Its potential for modification and derivatization makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
355836-17-8 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-4-9(5-2)13-10-7-11-6-8(3)12-10/h6-7,9H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
NNZUJYJBCPCXNC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=NC(=CN=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
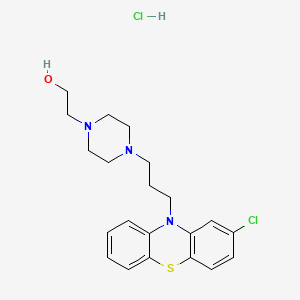
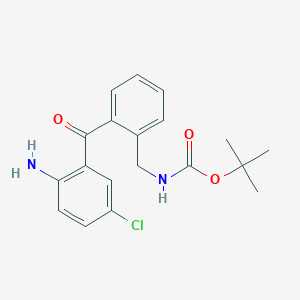
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
